2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid
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Overview
Description
2-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLPENTANOIC ACID is a complex organic compound featuring an indole moiety, a thiazolidinone ring, and a carboxylic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLPENTANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with thiazolidinone derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest in tumor cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiazolidinone-based molecules. Compared to these, 2-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLPENTANOIC ACID stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity . Some similar compounds include:
- Indole-3-acetic acid
- Thiazolidine-2,4-dione
- 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives
Properties
Molecular Formula |
C18H18N2O3S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H18N2O3S2/c1-10(2)7-14(17(22)23)20-16(21)15(25-18(20)24)8-11-9-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,21H,7H2,1-2H3,(H,22,23)/b11-8+ |
InChI Key |
AELXUMYXXQTONG-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
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